molecular formula C6H7IO2 B15320877 5-(Iodomethyl)-3-methylideneoxolan-2-one

5-(Iodomethyl)-3-methylideneoxolan-2-one

Cat. No.: B15320877
M. Wt: 238.02 g/mol
InChI Key: DATMEPVMKCXILS-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-3-methylideneoxolan-2-one is an organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of an iodomethyl group and a methylidene group attached to an oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)-3-methylideneoxolan-2-one typically involves the iodination of a precursor compound. One common method is the reaction of an α-substituted allyl amine with iodine in the presence of a catalyst such as activated amberlyst in chloroform. This reaction proceeds with good yields and can be optimized by protecting the amine group with a benzyl group to favor the trans product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethyl)-3-methylideneoxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium periodate, manganese dioxide, periodic acid-based protocols.

    Substitution: Nucleophiles like amines, thiols, and other halides.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Substitution: Various substituted oxolanes depending on the nucleophile used.

    Reduction: Reduced oxolane derivatives.

Scientific Research Applications

5-(Iodomethyl)-3-methylideneoxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways involving halogenated compounds.

    Medicine: Investigated for its potential use in drug development due to its unique reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-3-methylideneoxolan-2-one involves its reactivity with various biological and chemical targets. The iodomethyl group can participate in nucleophilic substitution reactions, making it a useful intermediate in the synthesis of biologically active compounds. The compound’s reactivity is influenced by the presence of the oxolane ring, which can stabilize transition states and intermediates during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)-3-methylideneoxolan-2-one
  • 5-(Chloromethyl)-3-methylideneoxolan-2-one
  • 5-(Fluoromethyl)-3-methylideneoxolan-2-one

Uniqueness

5-(Iodomethyl)-3-methylideneoxolan-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The larger atomic radius and higher reactivity of iodine make this compound particularly useful in specific synthetic applications where other halogens may not be as effective .

Properties

Molecular Formula

C6H7IO2

Molecular Weight

238.02 g/mol

IUPAC Name

5-(iodomethyl)-3-methylideneoxolan-2-one

InChI

InChI=1S/C6H7IO2/c1-4-2-5(3-7)9-6(4)8/h5H,1-3H2

InChI Key

DATMEPVMKCXILS-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(OC1=O)CI

Origin of Product

United States

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